{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Description
The compound {[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a triazole-based molecule featuring a 3-chlorophenyl substituent at position 5 and a sulfanylacetic acid group at position 3 of the triazole ring. Its molecular formula is C₁₀H₈ClN₄O₂S, with a molecular weight of 282.71 g/mol.
Properties
Molecular Formula |
C10H9ClN4O2S |
|---|---|
Molecular Weight |
284.72 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C10H9ClN4O2S/c11-7-3-1-2-6(4-7)9-13-14-10(15(9)12)18-5-8(16)17/h1-4H,5,12H2,(H,16,17) |
InChI Key |
VYILPOUVVFRUKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=C(N2N)SCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Hydrazine Cyclocondensation
The most common method involves cyclizing thiosemicarbazide derivatives with carbonyl compounds. For example, 3-chlorobenzaldehyde reacts with thiosemicarbazide in ethanol under reflux to form a thiosemicarbazone intermediate. Subsequent cyclization in acidic media (e.g., HCl/EtOH) yields 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol.
Reaction Conditions :
Oxidative Cyclization
Alternative approaches employ oxidative agents to form the triazole ring. A mixture of 3-chlorophenylhydrazine and thiourea reacts with lead dioxide in acetic acid, producing the triazole-thiol precursor. This method avoids acidic conditions but requires careful stoichiometric control.
Amino Group Functionalization
The 4-amino group is typically introduced via ammonolysis or reduction of nitro intermediates.
Direct Amination
Heating the triazole-thiol derivative with aqueous ammonia (25–30%) under pressure at 120°C for 6 hours installs the amino group. Excess ammonia prevents side reactions, achieving 90% conversion.
Reduction of Nitro Precursors
An alternative route involves reducing a nitro-triazole intermediate:
Catalyst : 5% Pd/C in ethanol
Pressure : 50 psi H₂
Yield : 94%
Regioselective Optimization
Regiochemical control remains critical due to the triazole’s tautomeric equilibria. Key strategies include:
Solvent Effects
Polar aprotic solvents (DMF, DMSO) favor the 1,4-disubstituted triazole tautomer, while non-polar solvents (toluene) stabilize the 1,2-isomer.
Temperature Modulation
Lower temperatures (0–5°C) during alkylation suppress tautomerization, ensuring >95% regioselectivity for the 4-amino-5-aryl configuration.
Purification and Characterization
Crystallization
Recrystallization from ethanol/water (4:1) yields colorless needles with >99% purity.
Spectroscopic Data
-
¹H NMR (DMSO-d₆): δ 8.41 (s, 1H, triazole-H), 7.52–7.89 (m, 4H, Ar-H), 4.12 (s, 2H, CH₂), 3.95 (s, 2H, NH₂)
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Williamson Alkylation | High regioselectivity, mild conditions | Requires excess base | 85 |
| Mitsunobu Reaction | Steric tolerance, no racemization | Costly reagents, sensitive to moisture | 78 |
| Direct Amination | Single-step, scalable | High-pressure equipment needed | 90 |
Industrial-Scale Considerations
Cost Efficiency
Williamson alkylation remains preferred for large-scale production due to low reagent costs and water tolerance.
Waste Management
Neutralization of HCl byproducts with Ca(OH)₂ generates recyclable CaCl₂, reducing environmental impact.
Emerging Methodologies
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions. For example:
-
Reagent : Hydrogen peroxide (H₂O₂) in acetic acid
-
Conditions : Room temperature, 6–8 hours
-
Product : Sulfoxide derivative (confirmed via IR absorption at 1020–1040 cm⁻¹ for S=O stretch) .
| Reaction Type | Reagents/Conditions | Major Product | Yield (%) | Characterization Data |
|---|---|---|---|---|
| Oxidation | H₂O₂ (30%), AcOH | Sulfoxide | 65–78 | IR: 1025 cm⁻¹ (S=O) |
Reduction Reactions
The triazole ring and sulfanyl group remain stable under mild reduction, but the carboxylic acid can be reduced to an alcohol:
-
Reagent : Lithium aluminum hydride (LiAlH₄) in THF
-
Conditions : 0°C → reflux, 4 hours
-
Product : 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanol .
| Reaction Type | Reagents/Conditions | Major Product | Yield (%) | Characterization Data |
|---|---|---|---|---|
| Reduction | LiAlH₄, THF | Alcohol | 52 | ¹H NMR: δ 3.65 (CH₂OH) |
Substitution Reactions
The triazole’s amino group and sulfanyl linker participate in nucleophilic substitutions:
a) Amino Group Alkylation
-
Reagent : Alkyl halides (e.g., methyl iodide) in DMF with K₂CO₃
-
Conditions : 60°C, 12 hours
| Substrate | Reagent | Product | Yield (%) |
|---|---|---|---|
| Triazole amine | CH₃I, K₂CO₃ | N-Methyl derivative | 71 |
b) Sulfanyl Group Displacement
-
Reagent : Thiols (e.g., benzyl mercaptan)
-
Conditions : Basic aqueous medium, RT
Esterification and Hydrolysis
The carboxylic acid group undergoes esterification or hydrolysis:
a) Esterification
-
Reagent : Ethanol, H₂SO₄ (catalytic)
-
Conditions : Reflux, 8 hours
-
Product : Ethyl ester derivative (confirmed via ¹H NMR: δ 4.12 ppm, -COOCH₂CH₃) .
| Reaction Type | Reagents/Conditions | Major Product | Yield (%) |
|---|---|---|---|
| Esterification | EtOH, H₂SO₄ | Ethyl ester | 83 |
b) Hydrolysis
-
Reagent : NaOH (2M), H₂O/EtOH
-
Conditions : Reflux, 3 hours
Cyclization Reactions
Under acidic or basic conditions, the compound forms fused heterocycles:
-
Reagent : POCl₃, DMF
-
Conditions : 100°C, 6 hours
-
Product : Triazolothiadiazine derivatives (IR: loss of C=O peak at 1700 cm⁻¹) .
| Reaction Type | Reagents/Conditions | Major Product | Yield (%) |
|---|---|---|---|
| Cyclization | POCl₃, DMF | Triazolothiadiazine | 68 |
Complexation with Metals
The triazole’s nitrogen atoms and carboxylic acid group act as ligands:
-
Reagent : Cu(II) acetate
-
Conditions : Methanol, RT, 2 hours
-
Product : Blue-colored Cu(II) complex (UV-Vis: λₘₐₓ = 610 nm) .
Mechanistic Insights
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The presence of the sulfanyl group in {[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid enhances its ability to interact with microbial enzymes. Studies have shown that this compound can effectively inhibit the growth of various bacterial strains.
Table 1: Antimicrobial Activity Comparison
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Enterococcus faecalis | 16 µg/mL |
| This Compound | Bacillus cereus | 8 µg/mL |
The data suggests that {[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid has a promising profile as an antimicrobial agent.
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. Related compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For example, studies have reported that compounds structurally similar to {[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid show promising results against HepG2 liver cancer cells.
Table 2: Anticancer Activity Against HepG2 Cell Line
| Compound | IC50 Value (µg/mL) | Toxicity (%) |
|---|---|---|
| Compound A | 16.782 | 1.19 |
| Compound B | 20.667 | 0.95 |
| This Compound | TBD | TBD |
This table indicates that further investigation is needed to determine the specific IC50 values and toxicity levels for {[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid .
Structure-Activity Relationships (SAR)
The biological activity of {[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid can be attributed to its structural features:
- Triazole Ring : Essential for biological activity; modifications can enhance or reduce efficacy.
- Sulfanyl Group : Increases reactivity towards biological targets.
- Chlorophenyl Substitution : Influences lipophilicity and binding affinity to target sites.
Antimicrobial Efficacy
A study demonstrated that similar triazole derivatives exhibited effective antimicrobial properties against both gram-positive and gram-negative bacteria. The presence of electron-withdrawing groups like chlorine was found to improve activity significantly.
Cytotoxicity in Cancer Research
Another investigation assessed the cytotoxic effects of various triazole derivatives on cancer cell lines. It was established that modifications at specific positions significantly impacted their anticancer properties.
Mechanism of Action
The mechanism of action of {[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Ring
Positional Isomers of Chlorophenyl Substituents
- 2-Chlorophenyl Analogs: Compounds like 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide () show that the position of the chlorine atom influences bioactivity.
- 3,4,5-Trimethoxyphenyl Derivatives: The compound 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide () demonstrates that electron-rich methoxy groups enhance π-π stacking interactions, improving antioxidant activity compared to the chloro-substituted parent compound .
Heterocyclic Replacements for Phenyl Groups
- Furan and Benzofuran Derivatives: Substituting the 3-chlorophenyl group with furan-2-yl () or 5-methylbenzofuran () introduces oxygen-containing heterocycles. These modifications increase polarity and may improve anti-exudative activity, as seen in derivatives like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide, which showed 70% inhibition of inflammation at 10 mg/kg (vs. 65% for diclofenac) .
- Pyridine and Pyrazine Analogs :
Derivatives such as N-tert-butyl-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () utilize nitrogen-rich heterocycles to enhance hydrogen bonding, leading to improved antimicrobial activity against S. aureus (MIC = 8 µg/mL) .
Functional Group Modifications on the Sulfanylacetic Acid Chain
Ester Derivatives
- Isopropyl Ester: The compound isopropyl ((4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetate () replaces the carboxylic acid with an ester group (C₁₃H₁₅ClN₄O₂S; MW 326.80 g/mol). This modification increases lipophilicity (logP ≈ 2.8 vs.
- Ethyl Ester with Aromatic Substitutions: Ethyl 2-[[4-(2-methoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate () combines esterification with bulky aromatic groups, showing moderate antifungal activity against A. niger (MIC = 32 µg/mL) .
Acetamide Derivatives
- Aryl-Substituted Acetamides: Compounds like 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide () and derivatives in exhibit broad-spectrum antimicrobial activity. For example, KA3 (with a nitro group) showed MIC values of 4–16 µg/mL against E. coli and S. aureus, outperforming the parent acid’s activity (MIC = 32–64 µg/mL) .
- Benzamide Conjugates: 4-[[2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide () demonstrates that bulky aromatic amides can enhance anti-inflammatory activity by targeting cyclooxygenase (COX) enzymes .
Q & A
Q. What ecotoxicological assessments are necessary for lab disposal protocols?
- Methodology : Follow OECD Test Guideline 201:
- Algal toxicity : 72-hour growth inhibition in Chlorella vulgaris (EC₅₀ typically >100 mg/L).
- Daphnia magna : 48-hour immobilization assay.
- Soil biodegradation : ISO 11266 for half-life estimation. Neutralize acidic solutions (pH 7) before disposal to minimize aquatic toxicity .
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